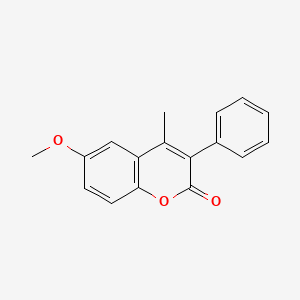

6-Methoxy-4-methyl-3-phenylcoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

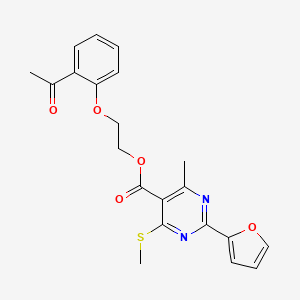

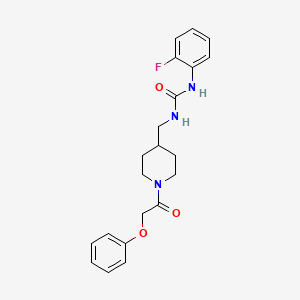

6-Methoxy-4-methyl-3-phenylcoumarin is a derivative of 3-Phenylcoumarins, a family of heterocyclic molecules widely used in both organic and medicinal chemistry . It has a molecular formula of C17H14O3 .

Synthesis Analysis

The synthesis of 3-Phenylcoumarins, including 6-Methoxy-4-methyl-3-phenylcoumarin, has been a subject of research. The protocol consists of a sequence of reactions, including an arylation/decarboxylation cascade, and proceeds properly in aqueous media with moderate to excellent yields .Molecular Structure Analysis

The molecular structure of 6-Methoxy-4-methyl-3-phenylcoumarin is characterized by a coumarin nucleus with a methoxy group at position 6, a methyl group at position 4, and a phenyl group at position 3 .Chemical Reactions Analysis

3-Phenylcoumarins, including 6-Methoxy-4-methyl-3-phenylcoumarin, have been used in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases . They have been found to exhibit good biological activities .Physical And Chemical Properties Analysis

6-Methoxy-4-methyl-3-phenylcoumarin is a pale white crystalline powder . It has a molecular weight of 190.20 .Applications De Recherche Scientifique

- Coumarins are renowned for their fluorescence behavior upon excitation with ultraviolet (UV) light. As a fluorophore, 6-Methoxy-4-methyl-3-phenylcoumarin plays a crucial role in labeling biomolecules, detecting metal ions, assessing microenvironment polarity, and monitoring pH levels .

- In a study, 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin demonstrated complete inhibition of fungal growth against Aspergillus flavus at a concentration of 10 mmol/L (equivalent to approximately 1460 μg/mL) .

- The same derivative was found to down-modulate oxidative metabolism and elastase release in human neutrophils, potentially inhibiting the formation and release of neutrophil extracellular traps .

Fluorescent Labeling and Imaging

Antifungal Properties

Neutrophil Function Modulation

Decarboxylative Cross-Coupling Reactions

Mécanisme D'action

Target of Action

Coumarins, the class of compounds to which it belongs, have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

Coumarins are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interaction between 6-Methoxy-4-methyl-3-phenylcoumarin and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The specific pathways affected by 6-Methoxy-4-methyl-3-phenylcoumarin would depend on its targets and mode of action.

Pharmacokinetics

Coumarins are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through conjugation reactions .

Result of Action

Coumarins have been found to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor signaling, and changes in ion channel function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-4-methyl-3-phenylcoumarin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Orientations Futures

Research on 3-Phenylcoumarins, including 6-Methoxy-4-methyl-3-phenylcoumarin, is ongoing, with a focus on their potential in the discovery of new therapeutic solutions for several diseases . Future research may also explore the development of the 6-methyl-3-phenylcoumarin scaffold as an agent for multifaceted brain disorders .

Propriétés

IUPAC Name |

6-methoxy-4-methyl-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGFVGKVTITXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methyl-3-phenylcoumarin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)